2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Description
2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a one-pot three-component cyclocondensation process, combining pyrazole-4-carbaldehyde derivative with glycine and various isothiocyanate derivatives. This process is essential for creating novel (4Z)-2-[(E)-2-arylidenehydrazinyl]-4-{[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-phenyl-1H-imidazol-5(4H)-ones, characterized by analytical and spectral data (Khalifa, Al-Omar, & Nossier, 2017).
In another research, Schiff base ligands related to the compound were prepared and characterized using various spectroscopic techniques and X-ray crystallographic analysis. This study provided insights into tautomeric equilibria and crystal structure analyses, revealing detailed molecular dimensions and densities (Hayvalı, Unver, & Svoboda, 2010).
Spectroscopic Studies and Molecular Structure
Advanced spectroscopic and quantum chemical methods have been used to determine the molecular structure and spectroscopic data of similar compounds. These studies include vibrational spectra recording, fundamental vibration assignment, molecular parameter calculation, and molecular electrostatic potential analysis. Molecular docking results are used to predict biological effects (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Another study focused on the characterization of a bioactive molecule related to the compound. It involved quantum chemical methods, vibrational spectral techniques, molecular docking to study biological activity, and the analysis of non-covalent interactions from a reduced density gradient graph. This comprehensive approach provided insights into the molecule's stability and local reactivity properties (Viji, Revathi, Balachandran, Babiyana, Narayana, & Vinutha V. Salian, 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyphenyl)iminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-25-17-16(11-20-13-5-9-15(23)10-6-13)18(24)22(21-17)14-7-3-12(19)4-8-14/h3-11,21,23H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICJGZEUGNBFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.